molecular formula C13H15N3O2 B1402134 N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1428139-01-8

N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B1402134
CAS No.: 1428139-01-8
M. Wt: 245.28 g/mol
InChI Key: CRVPKVPBTLUEID-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1428139-01-8) is a heterocyclic compound featuring a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked to an acetamide group substituted with a cyclopropyl moiety. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol.

The cyclopropyl substituent introduces steric rigidity and enhanced lipophilicity compared to linear alkyl groups, which may influence bioavailability and metabolic stability. Computational properties include 3 hydrogen bond donors and 3 acceptors, with a topological polar surface area (TPSA) approximating 70.2 Ų, similar to its analogs .

Properties

IUPAC Name

N-cyclopropyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-12(14-8-5-6-8)7-11-13(18)16-10-4-2-1-3-9(10)15-11/h1-4,8,11,15H,5-7H2,(H,14,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVPKVPBTLUEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-01-8
Record name 2-Quinoxalineacetamide, N-cyclopropyl-1,2,3,4-tetrahydro-3-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and subsequent functional group modifications .

Chemical Reactions Analysis

N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being various quinoxaline derivatives .

Scientific Research Applications

N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The quinoxaline ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 3-oxo-1,2,3,4-tetrahydroquinoxaline acetamides differing in the N-substituent of the acetamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų)
N-cyclopropyl- (1428139-01-8) Cyclopropyl C₁₃H₁₅N₃O₂ 245.28 3 3 ~70.2
N-propyl- (1008189-19-2) Propyl C₁₃H₁₇N₃O₂ 247.29 3 3 70.2
N-ethyl- (474302-53-9) Ethyl C₁₂H₁₅N₃O₂ 233.27 3 3 ~70.2
N-(2-chlorophenyl)- (1008935-74-7) 2-Chlorophenyl C₁₈H₁₆ClN₃O₃ 357.79 2 4 87.7
Key Observations:

The 2-chlorophenyl analog exhibits higher molecular weight and lipophilicity (clogP ~3.0), which may improve target binding but reduce solubility .

Hydrogen Bonding and Solubility: All cyclopropyl, propyl, and ethyl analogs share 3 H-bond donors/acceptors, favoring moderate aqueous solubility. The 2-chlorophenyl derivative, with fewer donors (2) and more acceptors (4), shows reduced solubility due to increased hydrophobicity .

Synthetic Routes: These compounds are typically synthesized via amide coupling (e.g., using acyl chlorides and amines) or cyclocondensation reactions. For example, the N-propyl derivative is prepared by refluxing 3-oxo-1,2,3,4-tetrahydroquinoxaline with propylamine in acetonitrile .

Pharmacological Implications: The cyclopropyl and aryl-substituted analogs are hypothesized to exhibit enhanced kinase inhibitory activity due to improved steric complementarity in ATP-binding pockets, as seen in related 4-oxoquinoline carboxamides . The N-propyl and N-ethyl derivatives may serve as intermediates for prodrugs, leveraging their balanced solubility and metabolic stability .

Biological Activity

N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol. Its structure features a tetrahydroquinoxaline core with an oxo group and an acetamide side chain. This compound is part of a class of quinoxaline derivatives that have garnered attention for their diverse biological activities.

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the tetrahydroquinoxaline ring followed by functionalization to introduce the cyclopropyl and acetamide groups. The compound can undergo various chemical transformations, including oxidation and reduction, which may influence its biological activity.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The unique functional groups present in this compound may influence its binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.

Comparative Analysis with Other Quinoxaline Derivatives

To better understand the biological potential of this compound, a comparison with other known quinoxaline derivatives can be insightful:

Compound NameBiological ActivityMechanism
QuinoxalineAntimicrobialInhibits cell wall synthesis
2-MethylquinoxalineAnticancerInduces apoptosis in cancer cells
6-MethoxyquinoxalineAntiviralInhibits viral RNA polymerase

This table illustrates that while many quinoxaline derivatives possess notable biological activities, the specific effects and mechanisms can vary significantly depending on structural modifications.

Case Studies

Several studies have explored the biological activities of quinoxaline derivatives:

  • Antiviral Activity Study : A study demonstrated that certain quinoxalines inhibited HIV reverse transcriptase effectively in vitro. This suggests a potential pathway for developing antiviral therapies targeting HIV replication .
  • Anticancer Research : Research on quinoxaline compounds indicated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Reactant of Route 2
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N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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